molecular formula C7H3Cl2NOS B042029 2(3H)-Benzoxazolethione, 5,6-dichloro- CAS No. 71865-29-7

2(3H)-Benzoxazolethione, 5,6-dichloro-

Cat. No. B042029
CAS RN: 71865-29-7
M. Wt: 220.07 g/mol
InChI Key: PQEBINOCIWGIJG-UHFFFAOYSA-N
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Description

Imidazole derivatives, which may be structurally similar to the compound you mentioned, have a unique place in the field of medicinal chemistry . They are constituents of several natural compounds like histamine, biotin, alkaloids, and nucleic acids .


Synthesis Analysis

The synthesis of imidazole derivatives has been a major area of interest for many medicinal chemists . Various biologically active synthetic compounds have a five-membered nitrogen-containing heterocyclic ring in their structures .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

In a study, an excited-state intramolecular proton-transfer (ESIPT) active fluorophore and a non-ESIPT were extracted from 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) based carbon dots .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a chemical reagent useful for the dehydrogenation of alcohols, phenols, and steroid ketones .

Safety And Hazards

Safety data sheets indicate that DDQ reacts with water to release highly toxic hydrogen cyanide (HCN) . Therefore, it’s crucial to handle such compounds with care and appropriate safety measures.

Future Directions

Research into the properties and applications of these types of compounds is ongoing. For instance, a study explored the use of an ESIPT active fluorophore derived from DDQ for analyte sensing . This suggests potential future directions in the development of bioactive drugs or sensing technologies.

properties

IUPAC Name

5,6-dichloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBINOCIWGIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443426
Record name 2(3H)-Benzoxazolethione, 5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzoxazolethione, 5,6-dichloro-

CAS RN

71865-29-7
Record name 2(3H)-Benzoxazolethione, 5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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